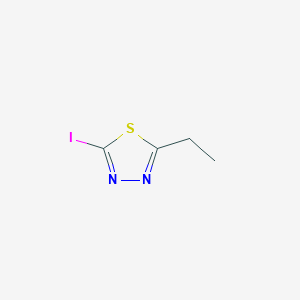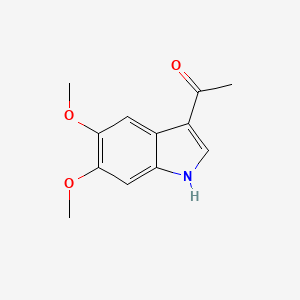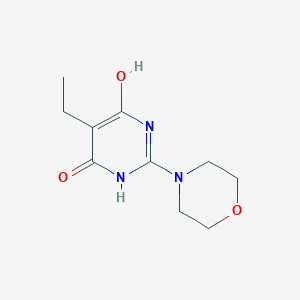
5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.
Ethylation and Hydroxylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides, while the hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one may involve:
Batch Reactors: For controlled synthesis and optimization of reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: 5-ethyl-6-oxo-2-morpholinopyrimidin-4(3H)-one.
Reduction Products: 5-ethyl-6-hydroxy-2-morpholinodihydropyrimidin-4(3H)-one.
Substitution Products: Various substituted morpholinopyrimidines.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with metabolic pathways, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
5-ethyl-6-hydroxy-2-piperidinopyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
5-ethyl-6-hydroxy-2-pyrrolidinopyrimidin-4(3H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Structural Features: The presence of both the morpholine ring and the hydroxyl group makes 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one unique.
Reactivity: The combination of functional groups allows for diverse chemical reactions and applications.
特性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
5-ethyl-4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O3/c1-2-7-8(14)11-10(12-9(7)15)13-3-5-16-6-4-13/h2-6H2,1H3,(H2,11,12,14,15) |
InChIキー |
CAVPMGXIFBMPQE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(NC1=O)N2CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


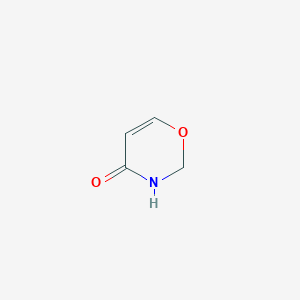

![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine](/img/structure/B11721325.png)
![(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11721338.png)
![[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B11721339.png)
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
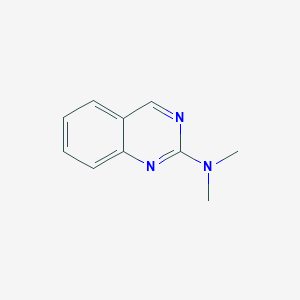
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)
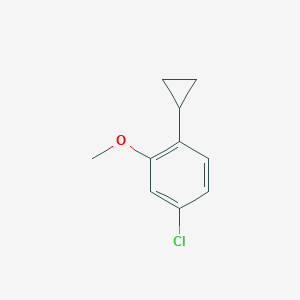
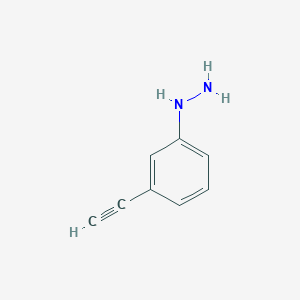
![(1S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11721377.png)
